molecular formula C12H25NS B569346 Octanethioamide,  N,N-diethyl- CAS No. 112363-19-6

Octanethioamide, N,N-diethyl-

Cat. No.: B569346
CAS No.: 112363-19-6
M. Wt: 215.399
InChI Key: JWSGQCWWWWQKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octanethioamide, N,N-diethyl- (hypothetical structure: CH₃(CH₂)₆C(=S)N(C₂H₅)₂) is a thioamide derivative characterized by an eight-carbon alkyl chain, a thiocarbonyl group (C=S), and two ethyl substituents on the nitrogen atom. Thioamides differ from amides by replacing the carbonyl oxygen with sulfur, significantly altering electronic properties, solubility, and reactivity.

Properties

CAS No.

112363-19-6

Molecular Formula

C12H25NS

Molecular Weight

215.399

IUPAC Name

N,N-diethyloctanethioamide

InChI

InChI=1S/C12H25NS/c1-4-7-8-9-10-11-12(14)13(5-2)6-3/h4-11H2,1-3H3

InChI Key

JWSGQCWWWWQKSI-UHFFFAOYSA-N

SMILES

CCCCCCCC(=S)N(CC)CC

Synonyms

Octanethioamide, N,N-diethyl-

Origin of Product

United States

Comparison with Similar Compounds

Nikethamide (N,N-Diethylnicotinamide)

Structure : Aromatic pyridine ring with a diethylamide group.

  • Key Differences :
    • Functional Group : Nikethamide is a traditional amide (C=O), whereas Octanethioamide features a thioamide (C=S). Sulfur’s lower electronegativity reduces hydrogen-bonding capacity, likely increasing lipophilicity (higher logP) .
    • Biological Activity : Nikethamide historically acted as a respiratory stimulant, while thioamides (e.g., methimazole) are associated with antithyroid activity.
  • Data :
Property Nikethamide Octanethioamide, N,N-Diethyl- (Hypothetical)
Molecular Formula C₁₀H₁₄N₂O C₁₃H₂₇NS
Molecular Weight 178.23 g/mol ~229 g/mol
logP (Octanol/Water) Data unavailable Expected higher than Nikethamide

9,12-Octadecadienamide, N,N-Diethyl-

Structure : Unsaturated 18-carbon chain with diethylamide groups.

  • Key Differences :
    • Chain Length/Saturation : The extended unsaturated chain increases hydrophobicity compared to Octanethioamide’s shorter alkyl chain.
    • Applications : Long-chain amides are often surfactants or lubricants, whereas thioamides may have niche roles in coordination chemistry .

Dimethyl Acetamide (DMAC)

Structure : Short-chain amide with methyl substituents.

  • Key Differences :
    • Polarity : DMAC’s compact structure and carbonyl group enhance water solubility, contrasting with Octanethioamide’s predicted lower polarity.
    • Toxicity : DMAC is hepatotoxic, while thioamides may exhibit distinct metabolic pathways due to sulfur incorporation .

2-(N,N-Diethylamino)ethanethiol Hydrochloride

Structure : Ethyl-substituted thiol with a hydrochloride salt.

  • Key Differences :
    • Reactivity : Thiols (-SH) are nucleophilic and acidic, whereas thioamides are less reactive but prone to oxidation.
    • Stability : The hydrochloride salt form enhances stability compared to neutral thioamides .

Research Findings and Implications

  • Electronic Effects : Thioamides exhibit reduced hydrogen-bonding capacity vs. amides, lowering melting points and aqueous solubility.
  • Lipophilicity : The C=S group increases logP, making Octanethioamide more membrane-permeable than analogs like Nikethamide .
  • Synthetic Utility : Thioamides serve as ligands in metal coordination and intermediates in heterocyclic synthesis, unlike conventional amides .

Q & A

Basic Research Questions

Q. What synthetic methodologies are applicable for preparing N,N-diethyloctanethioamide, and how do reaction parameters (e.g., temperature, catalysts) affect yield?

  • Methodology : Thioamides are typically synthesized via reactions between amines and thioacyl chlorides or through the Willgerodt–Kindler reaction. For N,N-diethyloctanethioamide, octanethioic acid could be activated (e.g., using thionyl chloride) to form the corresponding thioacyl chloride, followed by reaction with diethylamine under inert conditions . Optimization of molar ratios (amine:thioacyl chloride ~1:1.2) and temperature control (0–5°C for exothermic steps) improves purity. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic techniques are critical for confirming the structure of N,N-diethyloctanethioamide?

  • Analytical Workflow :

  • FT-IR : Confirm the presence of thioamide (C=S stretch ~1200–1000 cm⁻¹) and N-H bonds (if present, ~3300 cm⁻¹).
  • NMR : ¹H NMR should show signals for ethyl groups (δ ~1.0–1.5 ppm for CH₃, δ ~3.2–3.5 ppm for N-CH₂), while ¹³C NMR identifies the thiocarbonyl carbon (δ ~190–210 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are common impurities in N,N-diethyloctanethioamide synthesis, and how can they be resolved chromatographically?

  • Byproduct Analysis :

  • Diethylamine residues : Detectable via GC-MS (retention time ~4–5 min) or TLC (Rf comparison). Mitigate by thorough washing with dilute HCl .
  • Oxidation products : Thioamides may oxidize to amides; monitor via FT-IR (loss of C=S peak) and HPLC with UV detection (λ ~250 nm for thioamides) .

Advanced Research Questions

Q. How does the electronic nature of the thioamide group influence its reactivity in cross-coupling or nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The C=S bond’s polarizability enhances nucleophilic attack at the carbonyl carbon. For example, in Suzuki-Miyaura coupling, the thioamide acts as a directing group, stabilizing intermediates via sulfur’s lone pairs. Kinetic studies (e.g., via ¹H NMR reaction monitoring) reveal rate dependence on solvent polarity (e.g., DMF > THF) .
  • Computational modeling (DFT) can predict regioselectivity in reactions involving competing functional groups .

Q. What strategies optimize the stability of N,N-diethyloctanethioamide under varying pH and temperature conditions?

  • Degradation Studies :

  • pH Stability : Conduct accelerated stability tests (e.g., 40°C/75% RH) in buffers (pH 1–13). LC-MS identifies hydrolysis products (e.g., octanethioic acid). Thioamides are most stable near neutral pH (pH 6–8) .
  • Thermal Analysis : TGA/DSC reveals decomposition onset temperatures (~150–200°C for analogous amides) .

Q. How can researchers resolve discrepancies in reported biological activity data for thioamides like N,N-diethyloctanethioamide?

  • Data Reconciliation :

  • Compare assay conditions (e.g., cell lines, solvent controls). For example, cytotoxicity in HEK293 vs. HepG2 cells may vary due to metabolic differences.
  • Validate purity via orthogonal methods (e.g., HPLC + NMR) to rule out impurity-driven effects .
  • Meta-analysis of literature data identifies trends (e.g., IC₅₀ correlations with logP values) .

Methodological Notes

  • Caution : Direct experimental data on N,N-diethyloctanethioamide are absent in the provided evidence. Methodologies are extrapolated from structurally related amides and thioamides (e.g., octadecanamides, diethylacetamides) .
  • Validation : Always corroborate findings with peer-reviewed studies on thioamide chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.